molecular formula C8H16N2O B2864236 4-amino-N-methylcyclohexane-1-carboxamide CAS No. 1016516-03-2

4-amino-N-methylcyclohexane-1-carboxamide

Cat. No. B2864236
M. Wt: 156.229
InChI Key: BAAXLXOXUTWMSB-UHFFFAOYSA-N
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Description

4-amino-N-methylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 1016516-03-2 . Its molecular weight is 156.23 . The IUPAC name for this compound is 4-amino-N-methylcyclohexanecarboxamide .


Molecular Structure Analysis

The InChI code for 4-amino-N-methylcyclohexane-1-carboxamide is 1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) . This indicates that the molecule consists of a cyclohexane ring with an amino group and a carboxamide group attached.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on enaminones, which are related to 4-amino-N-methylcyclohexane-1-carboxamide, focuses on their hydrogen bonding and molecular structure, highlighting their potential in anticonvulsant applications. The study of three anticonvulsant enaminones demonstrated the importance of intramolecular and intermolecular hydrogen bonding, which could influence the bioactivity of compounds similar to 4-amino-N-methylcyclohexane-1-carboxamide (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Radiopharmaceutical Precursors

Efficient synthesis methods for compounds structurally related to 4-amino-N-methylcyclohexane-1-carboxamide have been developed for the production of radiopharmaceuticals. An example is the precursor synthesis for [18F]Mefway, which is used in imaging 5-HT1A receptors, demonstrating the chemical's utility in medical imaging applications (Choi et al., 2010).

Tranexamic Acid in Dermatological Applications

Tranexamic acid, a compound with structural similarities, shows effectiveness in dermatological applications, such as suppressing UVB eye irradiation-induced melanocyte activation, which is essential for skin whitening care. This highlights the potential of similar compounds in dermatology (Hiramoto et al., 2014).

Catalytic Aminocarbonylation

Aminocarbonylation reactions involving amino acid esters showcase the catalytic applications of compounds related to 4-amino-N-methylcyclohexane-1-carboxamide. These reactions are crucial for synthesizing carboxamide derivatives, indicating the compound's role in facilitating complex chemical transformations (Müller et al., 2005).

Polyamidoimides from Amino Acids

Research into polyamidoimides based on amino acids, including those containing cyclohexane fragments, explores the synthesis and properties of novel polymeric materials. These materials exhibit enhanced heat resistance and solubility in organic solvents, underscoring the potential of 4-amino-N-methylcyclohexane-1-carboxamide derivatives in polymer science (Subbotina et al., 2015).

properties

IUPAC Name

4-amino-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXLXOXUTWMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241625
Record name Cyclohexanecarboxamide, 4-amino-N-methyl-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methylcyclohexane-1-carboxamide

CAS RN

1799580-72-5
Record name Cyclohexanecarboxamide, 4-amino-N-methyl-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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